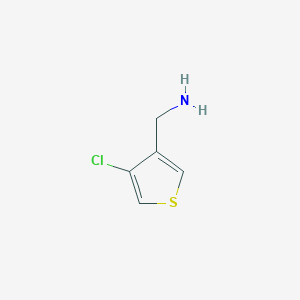

![molecular formula C14H15NO3S B2529565 3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 331416-18-3](/img/structure/B2529565.png)

3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

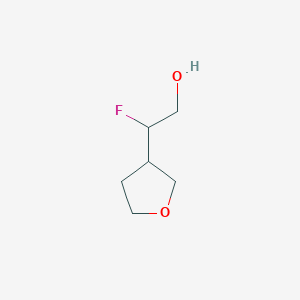

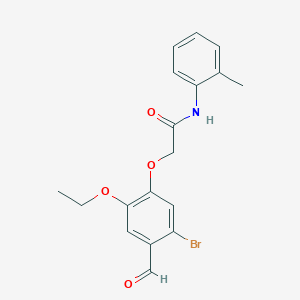

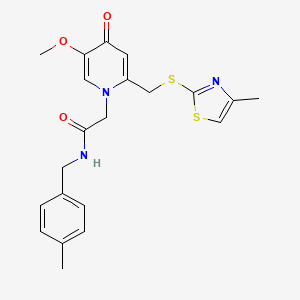

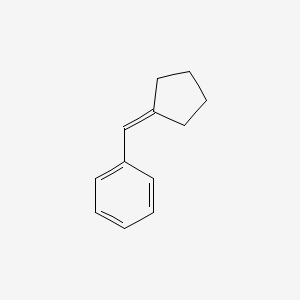

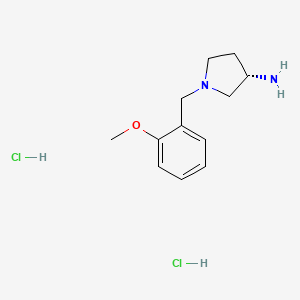

The compound "3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" is a structurally complex molecule that incorporates a bicyclic heptene core with a thiophene moiety and a carbamoyl group. This compound is related to various bicyclic structures and thiophene derivatives that have been studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves cyclotrimerization or other cyclization reactions. For instance, copper(I) thiophen-2-carboxylate has been used to promote the cyclotrimerization of bicyclic vic-bromostannylalkenes, leading to tris-annelated benzenes with high yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bicyclic compounds has been extensively studied, with X-ray crystallography being a common technique for determining the arrangement of atoms within the molecule. For example, the crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid has been elucidated, showing the asymmetry of bond distances and the formation of hydrogen bonds . These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.

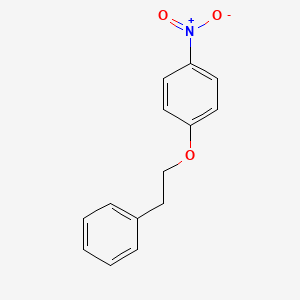

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions, including ring opening, which can lead to the formation of different products. For example, 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates can be opened to yield thiosulfonates or methyl sulfides under certain conditions . The reactivity of the thiophene moiety can also be significant, as seen in the acid dissociation of thiophen-2-carboxylic acids, which follows a linear free energy relationship .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds and thiophene derivatives are influenced by their molecular structure. The acid dissociation constants of thiophen-2-carboxylic acids, for example, have been measured, providing insight into their acidity and potential for ionization in aqueous solutions . The crystal structure of related compounds can reveal information about their stability, hydrogen bonding, and thermal motions, which are important for understanding their behavior in different environments .

Wissenschaftliche Forschungsanwendungen

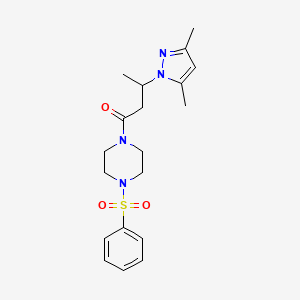

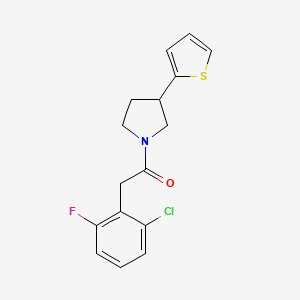

Polymer Synthesis and Material Science

3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives have been extensively used in polymer synthesis. Research by Reinmuth et al. (1996) and Mathew et al. (1996) demonstrates the utilization of derivatives of this compound in homo- and copolymers production using palladium(II) catalysts. These polymers show a variety of applications in material science due to their unique properties. In related studies, Okoroanyanwu et al. (1998) synthesized a series of new alicyclic polymers based on similar derivatives for potential use as photoresist materials in lithography (Reinmuth et al., 1996) (Mathew et al., 1996) (Okoroanyanwu et al., 1998).

Organic Chemistry and Catalysis

In the field of organic chemistry, this compound is involved in several key reactions. The study by Borsato et al. (2002) showcased its role in the efficient cyclotrimerization of vic-bromostannylalkenes using copper(I) thiophen-2-carboxylate. Furthermore, research by Kas’yan et al. (2006) explored the reaction products of derivatives of this compound with cyclic amines, providing insights into potential applications in synthetic chemistry (Borsato et al., 2002) (Kas’yan et al., 2006).

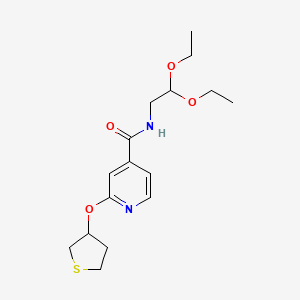

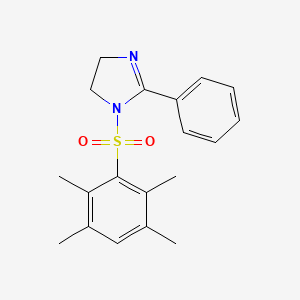

Medicinal Chemistry and Drug Development

Though specific details about drug use and side effects are excluded as per request, it is noteworthy that derivatives of 3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are explored in medicinal chemistry. Research by Pachuta-Stec et al. (2012) indicates the synthesis of novel N-substituted amides of related compounds and their screening for microbiological and pharmacological activities, suggesting potential applications in drug development (Pachuta-Stec et al., 2012).

Eigenschaften

IUPAC Name |

3-(thiophen-2-ylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(15-7-10-2-1-5-19-10)11-8-3-4-9(6-8)12(11)14(17)18/h1-5,8-9,11-12H,6-7H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQGWRWEAGNSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)NCC3=CC=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)